(6-methoxy-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-29-17-7-6-16-12-20(23-19(16)14-17)22(28)27-10-8-26(9-11-27)21-13-15-4-2-3-5-18(15)24-25-21/h6-7,12-14,23H,2-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSAKHDSKWBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-methoxy-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is an indole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.
Chemical Structure
The compound features an indole moiety linked to a piperazine ring via a carbonyl group. The presence of the methoxy group and the tetrahydrocinnoline structure contributes to its pharmacological properties.
- Inhibition of GSK-3β :
- Similar compounds have been reported to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various signaling pathways related to cancer and neurodegenerative diseases. For instance, benzofuran-3-yl-(indol-3-yl)maleimides showed potent inhibition of GSK-3β, leading to reduced proliferation in pancreatic cancer cell lines .
- Antiproliferative Activity :
Biological Activity Data
| Activity | IC50 Value | Cell Line | Reference |
|---|---|---|---|
| GSK-3β Inhibition | < 1 nM | MiaPaCa-2 | |
| Antiproliferative | 0.98 μg/mL | A549 (lung cancer) | |
| Antimicrobial Activity | 7.80 μg/mL | MRSA | |
| Cytotoxicity | Varies | Various cancer lines |
Study 1: GSK-3β Inhibition
A study evaluated the effects of various indole derivatives on GSK-3β activity. The results indicated that compounds with a methoxy substitution at the 6-position exhibited enhanced inhibitory activity compared to unsubstituted analogs. The best-performing compound had an IC50 of 0.23 nM, highlighting the importance of structural modifications in enhancing biological activity .
Study 2: Antiproliferative Effects
Another investigation focused on the antiproliferative effects of indole derivatives on A549 lung cancer cells. Compounds demonstrated preferential suppression of rapidly dividing cells over slower-growing fibroblasts, indicating selective cytotoxicity that could be leveraged for therapeutic purposes .
Study 3: Antimicrobial Properties
Research into the antimicrobial properties of similar indole compounds revealed significant activity against MRSA, with a minimum inhibitory concentration (MIC) of 0.98 μg/mL. This suggests potential applications in treating resistant bacterial infections .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives, including those similar to the compound , as anticancer agents. Research indicates that certain indole derivatives can induce cell cycle arrest and inhibit cancer cell proliferation. For instance, a study on various indole analogues demonstrated their effectiveness against HCT-116 colon cancer cells, showcasing their potential as therapeutic agents against multiple cancer types including lung and breast cancers .
Neuropharmacological Effects
Indole compounds are known for their neuropharmacological properties. The presence of the piperazine moiety in this compound suggests possible interactions with neurotransmitter receptors. Compounds with similar structures have been studied for their effects on serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. This indicates that the compound may be explored for its potential as an antidepressant or anxiolytic agent .
Biological Research
Antimicrobial Properties
The compound's structural features suggest it may exhibit antimicrobial activity. Indole derivatives have been shown to possess antibacterial and antifungal properties. For example, related compounds have demonstrated efficacy against pathogens such as Mycobacterium tuberculosis and Candida albicans, making them candidates for further investigation in antimicrobial therapy .
Mechanisms of Action
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies involving molecular docking and binding affinity assessments can elucidate how this compound interacts with specific biological targets at the molecular level. Such insights can guide modifications to enhance efficacy and selectivity .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of (6-methoxy-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone involves multiple steps that can be optimized for yield and purity. Research into efficient synthetic routes is ongoing, with a focus on improving scalability for potential pharmaceutical applications .
Derivative Exploration
Exploring derivatives of this compound could lead to the discovery of new agents with enhanced biological activity or reduced side effects. Structure-activity relationship (SAR) studies are essential in identifying which modifications lead to improved pharmacological profiles .
Case Studies
Comparison with Similar Compounds
Target Compound :
Analog 1 : (6-Methoxy-1H-Indol-2-yl)[4-(3-(Isopropylamino)Pyridin-2-yl)Piperazin-1-yl]Methanone (CAS 136817-42-0, )
- Molecular Formula : C₂₂H₂₇N₅O₂.
- Key Substituents: 6-Methoxyindole. 3-(Isopropylamino)pyridine on piperazine.
Analog 2 : (4-Benzylpiperazin-1-yl)(1H-Indol-2-yl)Methanone (CAS 63925-79-1, )
- Molecular Formula : C₂₀H₂₁N₃O.
- Key Substituents :
- Unsubstituted indole.
- Benzyl group on piperazine.
- Comparison: The absence of methoxy and tetrahydrocinnolin groups likely reduces steric bulk and metabolic stability. The benzyl group may confer higher lipophilicity.
Analog 3 : (6-Methylimidazo[1,2-b]Pyridazin-2-yl)(4-(2-(Trifluoromethyl)Phenyl)Piperidin-1-yl)Methanone (Compound 74, )
- Molecular Formula : C₂₃H₂₁F₃N₄O.
- Key Substituents :
- 6-Methylimidazopyridazine (electron-deficient heterocycle).
- Trifluoromethylphenyl on piperidine.
- Comparison : The trifluoromethyl group enhances electronegativity and metabolic resistance. The imidazopyridazine core may favor kinase inhibition, contrasting with the indole’s serotonin receptor affinity.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors/Acceptors | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~427.5 | ~3.5 | 2/5 | Methoxyindole, Tetrahydrocinnolin |
| Analog 1 (CAS 136817-42-0) | 393.48 | ~3.2 | 2/5 | Methoxyindole, Pyridine |
| Analog 2 (CAS 63925-79-1) | 319.40 | ~2.8 | 1/3 | Indole, Benzyl |
| Analog 3 (Compound 74) | 438.44 | ~4.1 | 0/4 | Imidazopyridazine, CF₃ |
Key Observations :
- The target compound’s tetrahydrocinnolin group increases molecular weight and LogP compared to Analog 1, suggesting improved membrane permeability but reduced aqueous solubility.
- Analog 3’s trifluoromethyl group contributes to higher LogP, favoring blood-brain barrier penetration.
Inferred Pharmacological Relevance
- Target Compound: The tetrahydrocinnolin moiety may enhance selectivity for receptors requiring rigid, planar binding pockets (e.g., dopamine or serotonin receptors) .
- Analog 1: The 3-(isopropylamino)pyridine substituent could modulate affinity for adenosine receptors or phosphodiesterases .
- Analog 3 : The imidazopyridazine core and CF₃ group are hallmarks of kinase inhibitors (e.g., JAK/STAT pathway targets) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (6-methoxy-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone?
- Methodological Answer : Utilize coupling reactions between indole and piperazine derivatives under anhydrous conditions. For example, room-temperature reactions with anhydrous MgSO₄ as a drying agent, followed by purification via silica gel column chromatography, as demonstrated in analogous indole-thiazole methanone syntheses (yields up to 93%) . Key steps include optimizing stoichiometry of the indole and piperazine precursors to minimize side products.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Employ a combination of NMR (¹H/¹³C) for functional group verification, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) for molecular weight confirmation. FTIR can validate carbonyl (C=O) and methoxy (O-CH₃) groups. Reference spectral databases for indole derivatives (e.g., ) to cross-validate peaks .
Q. How should researchers handle stability concerns during storage?
- Methodological Answer : Store the compound under inert gas (e.g., argon) at –20°C in amber vials to prevent photodegradation. Stability data for similar piperazine-containing compounds indicate sensitivity to humidity; use desiccants and monitor degradation via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Systematically evaluate variables such as:
- Purity : Confirm via HPLC and LC-MS to rule out impurities affecting activity .
- Solvent effects : Compare results in DMSO vs. aqueous buffers, as aggregation may alter bioavailability.
- Receptor assay conditions : Standardize protocols (e.g., radioligand binding assays with controls for nonspecific binding) .
- Structural analogs : Cross-reference activity trends with substituted indole-piperazine derivatives (e.g., ) to identify SAR patterns .
Q. What experimental design considerations are critical for assessing dual receptor binding (e.g., histamine H1/H4)?
- Methodological Answer :
- Competitive binding assays : Use tritiated ligands (e.g., [³H]-mepyramine for H1) and cold displacement studies to calculate IC₅₀ values.
- Functional assays : Measure cAMP inhibition (H4) or calcium flux (H1) in transfected HEK293 cells.
- Control for off-target effects : Include reference antagonists (e.g., JNJ 7777120 for H4) and validate selectivity via kinase profiling panels .
Q. How can low yields in the final coupling step be systematically addressed?
- Methodological Answer :
- Reaction optimization : Screen catalysts (e.g., Pd-based for cross-coupling) and solvents (e.g., DMF vs. THF) to improve efficiency.
- Substituent effects : shows that bulky groups (e.g., 3,4-dimethoxybenzyl) reduce yields (40%) compared to smaller substituents (93%). Consider modifying protecting groups or using microwave-assisted synthesis to enhance reactivity .
- Byproduct analysis : Use LC-MS to identify intermediates and adjust reaction time/temperature.
Q. What strategies mitigate limitations in pollution monitoring or environmental stability studies for this compound?
- Methodological Answer :
- Sample stabilization : Continuous cooling (4°C) during data collection to slow organic degradation, as thermal instability can alter wastewater matrices .
- High-throughput screening : Use hyperspectral imaging (HSI) for rapid detection, but validate with spiked samples to account for matrix effects.
- Degradation profiling : Employ LC-QTOF to identify breakdown products under UV light or enzymatic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
